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Compound of Interest

Compound Name: Br-PEG9-C2-NHBoc

Cat. No.: B11937469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of Br-PEG9-C2-NHBoc, a heterobifunctional linker integral to the

development of Proteolysis Targeting Chimeras (PROTACs). This document details its

physicochemical characteristics, provides exemplary experimental protocols for its use in

PROTAC synthesis, and illustrates its role within the context of a relevant biological signaling

pathway.

Chemical Structure and Properties
Br-PEG9-C2-NHBoc, systematically named tert-butyl (38-bromo-3,6,9,12,15,18,21,24,27-

nonaoxa-30-azaoctatriacont-1-yl)carbamate, is a polyethylene glycol (PEG)-based linker

designed for the synthesis of PROTACs. Its structure features two key functional groups: a

terminal bromide and a Boc-protected amine. The bromide serves as a reactive handle for

nucleophilic substitution, allowing for conjugation to a ligand targeting a protein of interest

(POI). The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for

orthogonal deprotection and subsequent coupling to an E3 ligase ligand.

The nine-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility

and cell permeability of the resulting PROTAC molecule, a critical consideration for these often

large and complex therapeutic agents.

Table 1: Physicochemical Properties of Br-PEG9-C2-NHBoc and Related Analogues
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Property
Br-PEG9-C2-
NHBoc

Br-PEG2-C2-
NHBoc

Br-PEG1-C2-
NHBoc

Molecular Formula C25H50BrNO11 C11H22BrNO4 C9H18BrNO3

Molecular Weight (

g/mol )
620.57 312.20 268.15

CAS Number Not available 165963-71-3 164332-88-1

Appearance

Estimated: Colorless

to pale yellow oil or

solid

Colorless oil Colorless oil

Boiling Point (°C) Estimated: >400 ~382.8 (Predicted)
336.6 ± 22.0

(Predicted)

Density (g/cm³) Estimated: ~1.2 ~1.257 (Predicted)
1.283 ± 0.06

(Predicted)

Solubility
Soluble in DCM, DMF,

Acetone

Soluble in Chloroform,

Ethyl Acetate
Soluble in PE/Acetone

Note: Some properties for Br-PEG9-C2-NHBoc are estimated based on the trend observed in

its shorter-chain analogues due to the lack of a publicly available technical data sheet for this

specific compound.

Role in PROTAC Technology and Application in
IRAK4 Degradation
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein

degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of

three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand,

and a linker that connects the two. The linker's length, flexibility, and chemical composition are

critical for the successful formation of a stable ternary complex between the target protein, the

PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent

proteasomal degradation.
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A key application of PROTACs is in the targeting of kinases involved in inflammatory and

oncogenic signaling pathways. One such target is the Interleukin-1 Receptor-Associated

Kinase 4 (IRAK4). IRAK4 is a crucial component of the MyD88-dependent signaling pathway,

which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon

activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the

activation of downstream signaling cascades, including the NF-κB pathway, which drives the

expression of pro-inflammatory cytokines. By inducing the degradation of IRAK4, a PROTAC

can effectively shut down this inflammatory signaling cascade.

IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling

pathway.
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MyD88-dependent signaling pathway highlighting the role of IRAK4.

Experimental Protocols
The synthesis of an IRAK4-targeting PROTAC using Br-PEG9-C2-NHBoc follows a modular,

multi-step approach. The following is a representative experimental protocol adapted from

established methods for PROTAC synthesis.

General Workflow for IRAK4 PROTAC Synthesis
The overall synthetic strategy involves three main stages:

Conjugation of the IRAK4 ligand to the linker: The bromide end of Br-PEG9-C2-NHBoc is

reacted with a suitable nucleophilic group on the IRAK4 inhibitor (e.g., a phenol or amine).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b11937469?utm_src=pdf-body-img
https://www.benchchem.com/product/b11937469?utm_src=pdf-body
https://www.benchchem.com/product/b11937469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection of the linker's amine group: The Boc protecting group is removed under acidic

conditions to expose the terminal amine.

Coupling of the E3 ligase ligand: The free amine on the linker is then coupled to the

carboxylic acid of an E3 ligase ligand (e.g., pomalidomide for Cereblon) using standard

peptide coupling reagents.
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General workflow for the synthesis of an IRAK4-targeting PROTAC.

Detailed Methodologies
Step 1: Synthesis of IRAK4 Ligand-PEG9-NHBoc Intermediate

Reaction Setup: To a solution of the IRAK4 ligand (1.0 equivalent) in anhydrous N,N-

dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).

Stirring: Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophilic

group on the IRAK4 ligand.

Linker Addition: Add a solution of Br-PEG9-C2-NHBoc (1.2 equivalents) in anhydrous DMF

to the reaction mixture.

Reaction Conditions: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen

atmosphere.
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Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room

temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Step 2: Boc Deprotection

Reaction Setup: Dissolve the IRAK4 Ligand-PEG9-NHBoc intermediate (1.0 equivalent) in a

1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

Solvent Removal: Upon completion (monitored by TLC or LC-MS), concentrate the reaction

mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the

residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate

(as a TFA salt) is often used in the next step without further purification.

Step 3: Coupling to E3 Ligase Ligand to form the Final PROTAC

Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0

equivalent) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2

equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0

equivalents).

Stirring: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

Coupling Reaction: Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1

equivalents) in anhydrous DMF to the reaction mixture.

Reaction Conditions: Stir the reaction at room temperature for 4 hours under a nitrogen

atmosphere.

Work-up: Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl

acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water,
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and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the final PROTAC product by preparative high-performance liquid

chromatography (HPLC).

Conclusion
Br-PEG9-C2-NHBoc is a valuable and versatile chemical tool for the construction of

PROTACs. Its bifunctional nature, combined with the beneficial physicochemical properties

imparted by the nine-unit PEG chain, makes it a key component in the development of novel

protein degraders. The provided experimental protocols and the illustration of its application in

targeting the IRAK4 signaling pathway offer a solid foundation for researchers and drug

development professionals working in the exciting and rapidly advancing field of targeted

protein degradation.

To cite this document: BenchChem. [Br-PEG9-C2-NHBoc: A Technical Guide to a Key
PROTAC Linker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b11937469?utm_src=pdf-body
https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-chemical-structure-and-properties
https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-chemical-structure-and-properties
https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-chemical-structure-and-properties
https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11937469?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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